molecular formula C14H11F5N2O B12680135 2(1H)-Quinazolinone, 5,6-difluoro-3,4-dihydro-4-(3-methyl-1-butynyl)-4-(trifluoromethyl)- CAS No. 214287-72-6

2(1H)-Quinazolinone, 5,6-difluoro-3,4-dihydro-4-(3-methyl-1-butynyl)-4-(trifluoromethyl)-

Cat. No.: B12680135
CAS No.: 214287-72-6
M. Wt: 318.24 g/mol
InChI Key: MDBZEMXWDCNPQW-UHFFFAOYSA-N
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Description

2(1H)-Quinazolinone, 5,6-difluoro-3,4-dihydro-4-(3-methyl-1-butynyl)-4-(trifluoromethyl)- is a synthetic organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are used in various pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2(1H)-Quinazolinone derivatives typically involves the cyclization of anthranilic acid derivatives with appropriate reagents. For this specific compound, the synthesis might involve:

    Starting Materials: Anthranilic acid derivatives, fluorinated reagents, and alkynes.

    Reaction Conditions: Catalysts such as palladium or copper, solvents like DMF or DMSO, and controlled temperature conditions.

Industrial Production Methods

Industrial production of such compounds often involves multi-step synthesis with optimization for yield and purity. Techniques like high-performance liquid chromatography (HPLC) and recrystallization are used for purification.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, especially at the alkynyl group.

    Reduction: Reduction reactions can occur at the quinazolinone core or the trifluoromethyl group.

    Substitution: Halogen substitution reactions are common, particularly involving the fluorine atoms.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents like N-bromosuccinimide (NBS).

Major Products

The major products depend on the specific reactions but may include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

Chemistry

    Catalysis: Used as ligands in catalytic reactions.

    Material Science: Incorporated into polymers for enhanced properties.

Biology

    Enzyme Inhibition: Acts as inhibitors for specific enzymes.

    Cell Signaling: Modulates signaling pathways in cells.

Medicine

    Anticancer: Potential use in cancer treatment due to its ability to inhibit cell proliferation.

    Antimicrobial: Exhibits antimicrobial properties against various pathogens.

Industry

    Agriculture: Used in the development of agrochemicals.

    Pharmaceuticals: Key intermediate in the synthesis of various drugs.

Mechanism of Action

The mechanism of action for 2(1H)-Quinazolinone derivatives often involves:

    Molecular Targets: Enzymes, receptors, and DNA.

    Pathways: Inhibition of specific enzymes, modulation of receptor activity, and interference with DNA replication.

Comparison with Similar Compounds

Similar Compounds

    2(1H)-Quinazolinone: Basic structure without substitutions.

    5,6-Difluoro-2(1H)-Quinazolinone: Lacks the alkynyl and trifluoromethyl groups.

    4-(Trifluoromethyl)-2(1H)-Quinazolinone: Lacks the difluoro and alkynyl groups.

Uniqueness

The presence of both difluoro and trifluoromethyl groups, along with the alkynyl substitution, makes this compound unique in terms of its chemical reactivity and potential biological activity.

Properties

CAS No.

214287-72-6

Molecular Formula

C14H11F5N2O

Molecular Weight

318.24 g/mol

IUPAC Name

5,6-difluoro-4-(3-methylbut-1-ynyl)-4-(trifluoromethyl)-1,3-dihydroquinazolin-2-one

InChI

InChI=1S/C14H11F5N2O/c1-7(2)5-6-13(14(17,18)19)10-9(20-12(22)21-13)4-3-8(15)11(10)16/h3-4,7H,1-2H3,(H2,20,21,22)

InChI Key

MDBZEMXWDCNPQW-UHFFFAOYSA-N

Canonical SMILES

CC(C)C#CC1(C2=C(C=CC(=C2F)F)NC(=O)N1)C(F)(F)F

Origin of Product

United States

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